[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol
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Description
[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- CAS Number : 1261230-40-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives and piperidine precursors. The method often includes the formation of the piperidine ring and subsequent chlorination and hydroxymethylation steps.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives containing pyrimidine and piperidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of growth in lung, colorectal, and breast cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Bacillus subtilis | 0.25 mg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which can induce apoptosis in cancer cells.
Case Studies
- Antitumor Activity : A study conducted on a series of pyrimidine derivatives, including this compound, revealed significant inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug.
- Antimicrobial Screening : In vitro tests showed that the compound exhibited a broad spectrum of antimicrobial activity, outperforming traditional antibiotics in some cases, particularly against resistant bacterial strains.
Properties
IUPAC Name |
[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-5-10(14-11(12)13-8)15-4-2-3-9(6-15)7-16/h5,9,16H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJHZKTVXINIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.